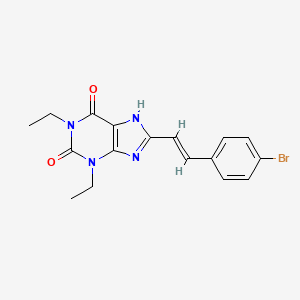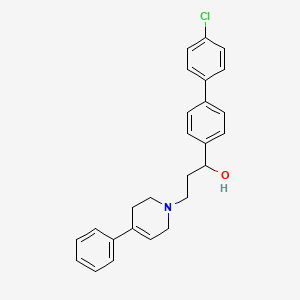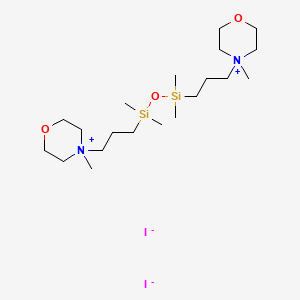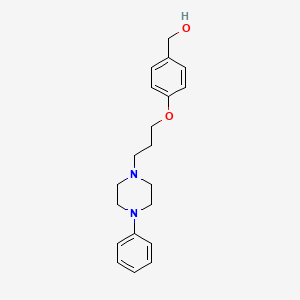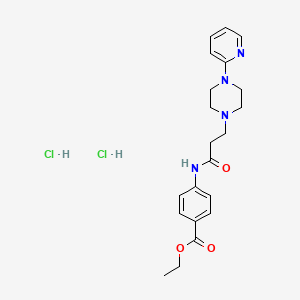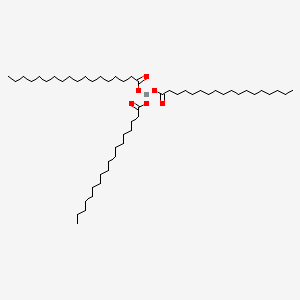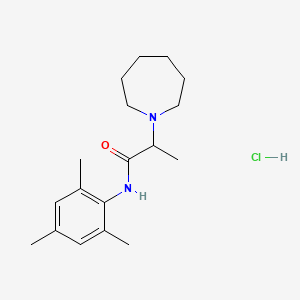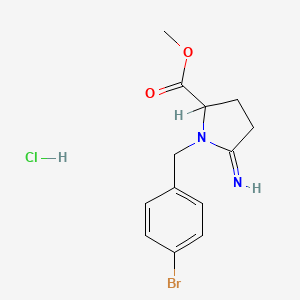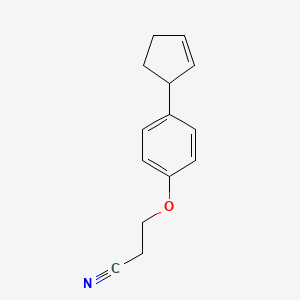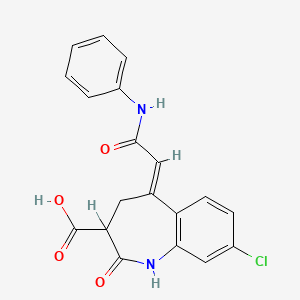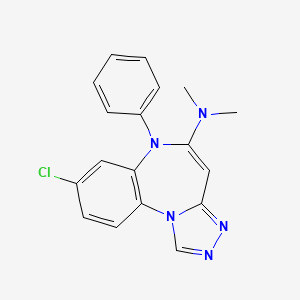
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the reaction of an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization with a benzodiazepine precursor to form the triazolobenzodiazepine core.
Chlorination and Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, anxiolytic, and sedative agent.
Biological Research: The compound is used to investigate the mechanisms of action of triazolobenzodiazepines on the central nervous system.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the brain. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This accounts for its anticonvulsant and anxiolytic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Substituted 4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amines
Uniqueness
Compared to similar compounds, 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. The presence of the chloro and dimethyl groups can influence its binding affinity and selectivity for the GABA receptor, potentially leading to different therapeutic effects.
Properties
CAS No. |
153901-51-0 |
|---|---|
Molecular Formula |
C18H16ClN5 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
8-chloro-N,N-dimethyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H16ClN5/c1-22(2)18-11-17-21-20-12-23(17)15-9-8-13(19)10-16(15)24(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
LFWRNVBAGPSUME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NN=CN2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


